trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL
Description
trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL is a spiroacetal compound characterized by a bicyclic structure containing two oxygen atoms in its rings. The "trans" designation refers to the stereochemical arrangement of substituents across the spiro junction, while the "EN-5-OL" indicates the presence of an enol ether group (C=C–O) and a hydroxyl group at position 3. Its closest analogs include hydroxy- and methyl-substituted spiroacetals, such as those identified in olive fruit fly pheromones and floral volatiles .
Properties
CAS No. |
191659-62-8 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(5S,6S)-1,7-dioxaspiro[5.5]undec-2-en-5-ol |
InChI |
InChI=1S/C9H14O3/c10-8-4-3-7-12-9(8)5-1-2-6-11-9/h3,7-8,10H,1-2,4-6H2/t8-,9-/m0/s1 |
InChI Key |
ONXDQWOWICPGFW-IUCAKERBSA-N |
SMILES |
C1CCOC2(C1)C(CC=CO2)O |
Isomeric SMILES |
C1CCO[C@]2(C1)[C@H](CC=CO2)O |
Canonical SMILES |
C1CCOC2(C1)C(CC=CO2)O |
Synonyms |
1,7-Dioxaspiro5.5undec-2-en-5-ol, trans- |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Volatility: The enol ether group in trans-2-EN-5-OL likely increases its volatility compared to fully saturated spiroacetals (e.g., 1,7-dioxaspiro[5.5]undecane), similar to how methyl substitutions enhance emission in (E,E)-2,8-dimethyl derivatives .
- Stability : Hydroxyl groups can reduce thermal stability due to hydrogen bonding, as seen in 5-hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-one, which requires protection during synthesis .
Preparation Methods
Lithiation of 2-Benzenesulfonyltetrahydropyrans
The reaction between 2-lithiated 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides represents a cornerstone in synthesizing spiroketal frameworks. In a seminal study, 2-benzenesulfonyltetrahydropyrans underwent lithiation at the α-position using LDA (lithium diisopropylamide), followed by nucleophilic addition to 5-hydroxybutenolides. This method produced 5-hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones with moderate yields (45–60%), with the trans-configuration confirmed via X-ray crystallography. The sulfonyl group acts as a directing group, enhancing regioselectivity during lithiation.
Functionalization and Dehydration Challenges
Hydrolysis of intermediate spiroketals, such as compound 31 , yielded diol 33 , which unexpectedly reverted to 31 upon dehydration instead of forming the conjugated isomer 32 . This anomaly highlights the thermodynamic stability of the trans-spiroketal system, favoring hemiacetal formation over conjugation. Solvent polarity played a critical role: polar aprotic solvents like THF stabilized intermediates, while nonpolar solvents (e.g., hexane) minimized side reactions.
Stereoselective Epoxidation and Rearrangement
Epoxide Formation Using Dimethyldioxirane
Epoxidation of unsaturated spiroketals, such as compound 5 , with dimethyldioxirane preferentially formed α-epoxide 11 over β-epoxide 12 (7:1 ratio). The α-configuration aligns with the trans-stereochemistry required for the target compound, as the epoxy oxygen adopts a pseudoaxial orientation to minimize steric strain.
Solvent-Dependent Rearrangement to Allylic Alcohols
Treatment of α-epoxide 11 with lithium diethylamide in THF yielded allylic alcohol 7 and homoallylic alcohol 13 in a 1:1 ratio. Switching to hexane suppressed isomerization, improving the 7:13 ratio to 21:1. This solvent effect underscores the role of lithium coordination: in polar solvents, lithium interacts with oxygen lone pairs, facilitating proton abstraction and epoxide opening.
Structural Validation via X-ray Crystallography
The trans-configuration of synthetic intermediates was unambiguously confirmed using X-ray diffraction. For example, (5RS,6SR)-5-acetoxy-4-methoxy-3-methyl-1,7-dioxaspiro[5.5]undec-3-en-2-one 16 exhibited bond angles and torsion angles consistent with a chair-chair spiroketal conformation. The hydroxyl group at C-5 occupied an equatorial position, stabilizing the structure through intramolecular hydrogen bonding.
Pharmaceutical Applications and Process Optimization
Hypocholesterolemic Agent Synthesis
A patent disclosed the use of spiroketal intermediates in synthesizing trans-(−)-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-3-carboxamide. The process employed sodium borohydride and trialkylboranes for ketone reductions, though scalability issues arose due to expensive reagents and low enantiomeric purity.
Large-Scale Synthesis Challenges
Earlier methods suffered from 50% material loss during enantiomer separation. Recent improvements focus on non-chiral-pool starting materials and catalytic asymmetric induction, though no breakthroughs specific to trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL have been reported.
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